molecular formula C5H5N3O3S B14377092 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate CAS No. 88399-10-4

1-Methyl-1H-pyrazole-3-sulfonyl isocyanate

Cat. No.: B14377092
CAS No.: 88399-10-4
M. Wt: 187.18 g/mol
InChI Key: CCLRQEQGMILUDF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3-sulfonyl isocyanate is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl isocyanate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate typically involves the reaction of 1-Methyl-1H-pyrazole-3-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Cycloaddition Reagents: Terminal alkynes and alkenes are often used in cycloaddition reactions.

Major Products:

Scientific Research Applications

1-Methyl-1H-pyrazole-3-sulfonyl isocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate involves its reactivity towards nucleophiles and its ability to form stable heterocyclic structures. The sulfonyl isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable and biologically active compounds .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group, which imparts distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .

Properties

CAS No.

88399-10-4

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

1-methyl-N-(oxomethylidene)pyrazole-3-sulfonamide

InChI

InChI=1S/C5H5N3O3S/c1-8-3-2-5(7-8)12(10,11)6-4-9/h2-3H,1H3

InChI Key

CCLRQEQGMILUDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)N=C=O

Origin of Product

United States

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